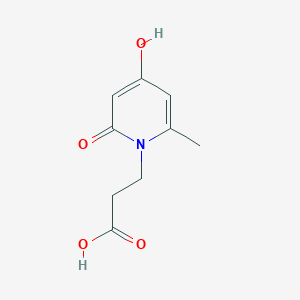
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O3S . It is used in various fields of research .
Synthesis Analysis
The synthesis of “this compound” involves the bubbling of dry hydrogen chloride gas into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3 (2H)-one in acetic acid until saturated . The mixture is then allowed to stand for 2 days, concentrated under reduced pressure, and the precipitate is filtered and recrystallized from methanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 . The compound has a molecular weight of 227.07 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a boiling point of 282.8°C at 760 mmHg . The compound is slightly soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, derived from methyl 3-hydroxythiophene-2-carboxylate, is involved in chemical reactions leading to various compounds. It has been used in reactions to yield thiophene-2,4-diols, which are subsequently transformed into 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be thermally decarboxylated or decarboxylated and dealkylated to form ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Chemical Reactions and Synthesis Routes
- The compound is a key reactant in producing 5-substituted derivatives. These derivatives demonstrate different behaviors in chlorination reactions and subsequent reactions with active hydrogen-containing compounds (Corral, Lissavetzky, & Manzanares, 1990).
- Nitration of methyl-3-hydroxythiophene-2-carboxylate, a related compound, leads to products that have paved the way for the creation of new ring systems in chemistry, expanding the understanding of structural chemistry in thiophene derivatives (Barker, Huddleston, Wood, & Burkitt, 2001).
Pharmaceutical Applications
- This compound derivatives have been explored in the synthesis of novel compounds with potential pharmaceutical applications. This includes the creation of derivatives containing isoxazole and isothiazole moieties, which have shown synergistic effects with certain antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018).
Material Science Applications
- In the field of material science, derivatives of this compound have been used in the synthesis of complex dyes for textiles. These dyes, after complexation with metals like copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, exhibiting good fastness properties and offering a range of color shades (Abolude et al., 2021).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate autoimmune responses by interacting with antigen-presenting cells and T-cells. The nature of these interactions involves binding to specific receptors on the cell surface, leading to downstream signaling events that modulate immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, it can alter the expression of cytokines and other signaling molecules, thereby affecting the immune response. Additionally, it has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, resulting in altered gene expression. These changes in gene expression can lead to various cellular outcomes, including changes in cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to the compound can result in sustained modulation of immune responses, with potential implications for chronic autoimmune conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate immune responses without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. These interactions can have significant implications for drug-drug interactions and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. For instance, it may be actively transported into immune cells, where it exerts its modulatory effects on immune responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can influence cellular processes such as protein folding and energy metabolism .
Propriétés
IUPAC Name |
methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYOKWYLOLTNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716091 | |
| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96232-70-1 | |
| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1395522.png)

![Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395527.png)
![4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395531.png)
![7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1395532.png)








